2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole
Overview
Description
The compound 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole is a derivative of pyrrole, a five-membered aromatic heterocycle with a nitrogen atom. The specific structure of this compound includes two methyl groups at the 2 and 5 positions and a phenyl group with a trifluoromethyl substituent at the 4 position. This structure suggests potential for interesting chemical properties and reactivity due to the presence of electron-donating methyl groups and the electron-withdrawing trifluoromethyl group.
Synthesis Analysis
The synthesis of related pyrrole compounds has been described in the literature. For instance, a compound with a trifluoromethoxyphenyl group attached to the pyrrole ring was synthesized using the Paal-Knorr method, which is a common approach for constructing pyrrole rings . This method involves the formation of the pyrrole ring in one step, followed by additional steps to introduce other substituents, such as a thiazole ring. Although the exact synthesis of 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole is not detailed, similar methodologies could be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can significantly influence their physical and chemical properties. For example, the crystal structure of a related compound, 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole, has been determined, showing that the pyrrole and phenyl rings are nearly planar, and the nitro group slightly twists out of the phenyl plane . This planarity is typical for aromatic systems and can affect the compound's reactivity and interaction with other molecules. The presence of substituents can also influence the molecular geometry, as seen in the case of the nitro group causing a larger angle between the pyrrole and phenyl rings compared to unsubstituted pyrroles.
Chemical Reactions Analysis
Pyrrole compounds are known to undergo various chemical reactions, particularly electrophilic substitutions due to the electron-rich nature of the pyrrole ring. The presence of electron-donating methyl groups at the 2 and 5 positions can enhance the electron density on the pyrrole ring, making it more reactive towards electrophiles . Additionally, the trifluoromethyl group could influence the reactivity by withdrawing electron density through the phenyl ring. The specific reactivity patterns of 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole would depend on the interplay between these electron-donating and withdrawing effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can be deduced from their molecular structure and substituents. For instance, the thermochemical and thermodynamic properties of 2,5-dimethyl-1-phenylpyrrole and its nitro derivative have been studied, providing insights into their enthalpies of formation and sublimation . These properties are crucial for understanding the stability and phase behavior of the compounds. The luminescent properties of polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units suggest that pyrrole derivatives can exhibit interesting optical properties, which could be relevant for 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole as well .
Scientific Research Applications
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Medicinal Chemistry
- Pyrrole is a biologically active scaffold which possesses a diverse nature of activities .
- It is used in the synthesis of various therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents .
- They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
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Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- The major use of TFMP derivatives is in the protection of crops from pests .
- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
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Organic Transformations
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Biologically Active Compounds
- Pyrrole is a component of many natural products and biologically active compounds .
- It is found in co-factors and natural products such as vitamin B12, bile pigments: bilirubin and biliverdin .
- The porphyrins of heme, chlorophyll, chlorins, bacteriochlorins, and porphyrinogens also contain pyrrole .
- Pyrrole-containing secondary metabolites such as makaluvamine M, ryanodine, rhazinilam, lamellarin, prodigiosin, myrmicarin, and sceptrinare also exhibit potential biological activity .
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Antiviral and Antituberculosis Applications
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Chemical Intermediates
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Synthesis of Dyes
Future Directions
The future directions for research on “2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole” could involve further exploration of its synthesis, chemical reactivity, and biological activity. Given the diverse biological activities of pyrrole derivatives, it may also be of interest to investigate its potential therapeutic applications .
properties
IUPAC Name |
2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N/c1-9-3-4-10(2)17(9)12-7-5-11(6-8-12)13(14,15)16/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVRMCDWMXTOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371856 | |
Record name | 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole | |
CAS RN |
570-05-8 | |
Record name | 2,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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